molecular formula C19H24N4O4 B2613837 N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-55-8

N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2613837
CAS No.: 900869-55-8
M. Wt: 372.425
InChI Key: JILKVCSPUMHZIH-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrrolopyrimidines are a subclass of pyrimidines and have shown promising biological activities .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .


Chemical Reactions Analysis

Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .


Physical and Chemical Properties Analysis

Each compound can be characterized by its unique IR band, with different substituents exhibiting characteristic stretching bands at different wavelengths .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Asymmetric Acylation and Stereoselective Reduction

The use of chiral auxiliaries in the asymmetric acylation of carboxamide enolates and the stereoselective reduction of the resulting 2-alkyl-3-oxo amides provides a pathway to asymmetric synthesis, offering alternatives to traditional aldol reactions (Ito, Katsuki, & Yamaguchi, 1984).

Polymer Synthesis

Research into aromatic polyamides and polyimides based on various pyrimidine derivatives demonstrates the potential for creating materials with high thermal stability and solubility in polar solvents, which could have applications in electronics and materials science (Yang & Lin, 1995).

Oxidation Methods

The development of eco-friendly, practical oxidation methods for converting aromatic alcohols to carboxylic acids and ketones using atmospheric dioxygen highlights the importance of sustainable chemical processes (Liu et al., 2018).

Applications in Material Science and Pharmaceutical Research

Luminescence Sensitization

Studies on the sensitization of lanthanide ion emission by certain pyrimidine derivatives when used as capping ligands on nanoparticles suggest potential applications in bioimaging and sensing technologies (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Antioxidant Agents

The synthesis and evaluation of pyrimidine derivatives for their antioxidant properties indicate potential applications in developing new therapeutic agents (Vartale, Halikar, Pawar, & Tawde, 2016).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N,6-bis(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-26-11-5-8-20-18(24)15-13-14-17(22(15)10-6-12-27-2)21-16-7-3-4-9-23(16)19(14)25/h3-4,7,9,13H,5-6,8,10-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILKVCSPUMHZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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